molecular formula C10H10ClNO2 B2995468 3-(aminomethyl)-2H-chromen-2-one hydrochloride CAS No. 2126162-85-2

3-(aminomethyl)-2H-chromen-2-one hydrochloride

Cat. No. B2995468
CAS RN: 2126162-85-2
M. Wt: 211.65
InChI Key: OBPULUVERBOTRI-UHFFFAOYSA-N
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Description

The compound “3-(aminomethyl)-2H-chromen-2-one hydrochloride” is a derivative of chromen-2-one with an aminomethyl group attached at the 3rd position . Chromen-2-one derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “3-(aminomethyl)-2H-chromen-2-one hydrochloride” were not found, aminomethyl groups are often introduced into molecules through reactions with amines . Additionally, boronic esters, which are similar to aminomethyl groups, have been synthesized through catalytic protodeboronation .


Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)-2H-chromen-2-one hydrochloride” would likely consist of a chromen-2-one core structure with an aminomethyl group attached at the 3rd position . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2 .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(aminomethyl)-2H-chromen-2-one hydrochloride” would depend on its specific molecular structure. Amines generally have basic properties and can form salts with acids . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications of “3-(aminomethyl)-2H-chromen-2-one hydrochloride”, but unfortunately, the available information does not provide a detailed breakdown into unique applications as requested. The search results include general information about the compound and its availability from suppliers like Sigma-Aldrich and Ambeed , but they do not detail specific research applications.

Mechanism of Action

Target of Action

The primary target of 3-(aminomethyl)-2H-chromen-2-one hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .

Mode of Action

GSK3036656 inhibits the enzymatic activity of Mtb LeuRS . It applies the oxaborole tRNA trapping (OBORT) mechanism to Mtb LeuRS, leading to the inhibition of protein synthesis . This compound shows potent inhibition of Mtb LeuRS (IC50 = 0.20 μM) and in vitro antitubercular activity (Mtb H37Rv MIC = 0.08 μM) .

Biochemical Pathways

The inhibition of Mtb LeuRS by GSK3036656 affects the protein synthesis pathway in Mtb . By blocking the charging of tRNA^Leu with leucine, it disrupts the translation process, leading to the inhibition of protein synthesis and thus the growth of Mtb .

Pharmacokinetics

It is highly selective for the Mtb LeuRS enzyme, with IC50 of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively .

Result of Action

The inhibition of Mtb LeuRS by GSK3036656 leads to the disruption of protein synthesis in Mtb, thereby inhibiting the growth of the bacteria . This results in its antitubercular activity, making it a potential candidate for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of GSK3036656 can be influenced by various environmental factors While specific details are not available in the search results, factors such as pH, temperature, and the presence of other compounds can potentially affect the action of the compound

Safety and Hazards

The safety and hazards of “3-(aminomethyl)-2H-chromen-2-one hydrochloride” would need to be assessed through specific toxicological studies. As a general rule, compounds should be handled with appropriate personal protective equipment and used in a well-ventilated area .

Future Directions

The future directions for research on “3-(aminomethyl)-2H-chromen-2-one hydrochloride” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in-depth studies using various analytical techniques and biological assays .

properties

IUPAC Name

3-(aminomethyl)chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.ClH/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12;/h1-5H,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPULUVERBOTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-2H-chromen-2-one hydrochloride

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